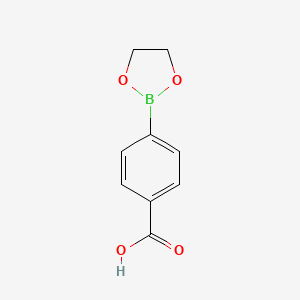
Methyl(triphenyl)germane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)germane can be synthesized through several methods, one of which involves the reaction of triphenylgermanium chloride with methyl lithium. This reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants . Another method involves the use of Grignard reagents, where triphenylgermanium bromide reacts with methylmagnesium bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency in forming carbon-germanium bonds. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
化学反応の分析
Types of Reactions
Methyl(triphenyl)germane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane.
Substitution: It undergoes nucleophilic substitution reactions where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Germanium dioxide.
Reduction: Germane.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学的研究の応用
Methyl(triphenyl)germane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of Methyl(triphenyl)germane involves its ability to act as a nucleophile in various chemical reactions. The germanium atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is crucial in its applications in organic synthesis and catalysis .
類似化合物との比較
Similar Compounds
Triphenylgermane: Similar in structure but lacks the methyl group.
Triphenylsilane: Similar in structure but contains silicon instead of germanium.
Triphenylstannane: Similar in structure but contains tin instead of germanium.
Uniqueness
Methyl(triphenyl)germane is unique due to the presence of the methyl group, which enhances its reactivity compared to triphenylgermane. Its germanium atom also imparts unique properties compared to its silicon and tin analogs, making it valuable in specific applications such as catalysis and material science .
特性
IUPAC Name |
methyl(triphenyl)germane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Ge/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHZCRRFXLHKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506389 | |
| Record name | Methyl(triphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-44-9 | |
| Record name | Methyl(triphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-](/img/structure/B3050649.png)






![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)




